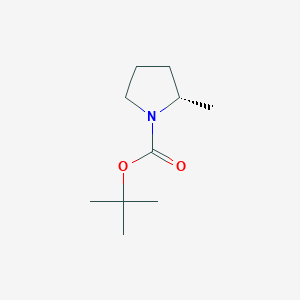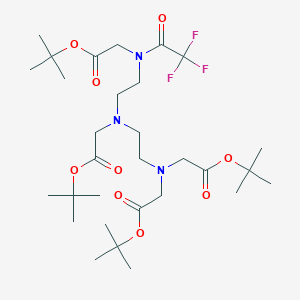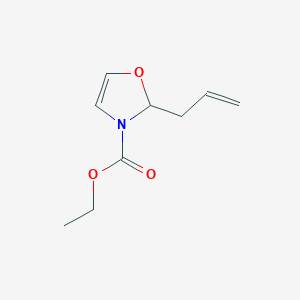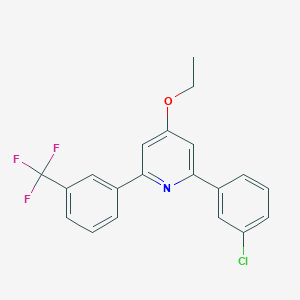![molecular formula C11H14O B139107 Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) CAS No. 142428-23-7](/img/structure/B139107.png)
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI), also known as Tropinone, is a naturally occurring alkaloid found in various plants such as coca leaves and belladonna. Tropinone has been of great interest to chemists and scientists due to its unique structure and potential applications in the pharmaceutical industry.
作用机制
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) increases the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. This mechanism of action is responsible for the pharmacological effects of drugs derived from Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI), such as atropine and scopolamine.
Biochemical and Physiological Effects:
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anticonvulsant, and anticholinergic effects. Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has also been shown to have an inhibitory effect on the central nervous system, leading to sedation and decreased motor activity.
实验室实验的优点和局限性
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has several advantages and limitations for lab experiments. One advantage is its availability, as it can be synthesized in large quantities. Another advantage is its unique structure, which makes it a useful building block for the synthesis of various drugs. However, Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has several limitations, including its toxicity and potential for abuse. It requires careful handling and storage, and its use is regulated by various laws and regulations.
未来方向
There are several future directions for the study of Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI). One direction is the development of new synthetic methods for Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) and its derivatives. Another direction is the study of Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)'s potential applications in the treatment of medical conditions such as Alzheimer's disease and Parkinson's disease. Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)'s potential as a chiral building block for the synthesis of new drugs is also an area of interest for future research.
In conclusion, Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) is a naturally occurring alkaloid with unique structure and potential applications in the pharmaceutical industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)'s potential as a building block for the synthesis of new drugs and its potential applications in the treatment of medical conditions make it an area of interest for future research.
合成方法
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) can be synthesized in several ways, including the Robinson annulation reaction, the Stobbe condensation reaction, and the Bischler-Napieralski reaction. The Robinson annulation reaction involves the condensation of a ketone and an aldehyde to form a cyclic compound. The Stobbe condensation reaction involves the reaction of an ester with an α,β-unsaturated ketone to form a β-ketoester. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone to form a cyclic imine. Among these methods, the Robinson annulation reaction is the most commonly used method for the synthesis of Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI).
科学研究应用
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has been extensively studied for its potential applications in the pharmaceutical industry. It is a precursor to various alkaloids, including cocaine and atropine. Cocaine, a potent stimulant, is derived from Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) by a series of chemical reactions. Atropine, a medication used to treat bradycardia and other medical conditions, is also derived from Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI). Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has also been studied for its potential use as a chiral building block in the synthesis of various drugs.
属性
CAS 编号 |
142428-23-7 |
|---|---|
产品名称 |
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) |
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
1-(3-tricyclo[4.2.1.02,5]non-7-enyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-6(12)9-5-10-7-2-3-8(4-7)11(9)10/h2-3,7-11H,4-5H2,1H3 |
InChI 键 |
YDQGIGNBUGEHRW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC2C1C3CC2C=C3 |
规范 SMILES |
CC(=O)C1CC2C1C3CC2C=C3 |
同义词 |
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



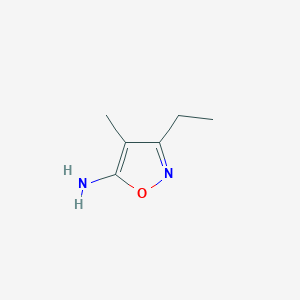

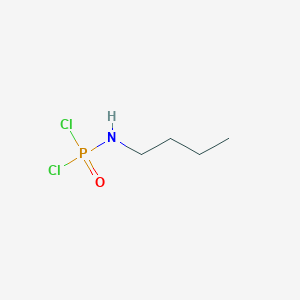
![2-[(2-Nitrophenyl)amino]-3-cyanothiophene](/img/structure/B139041.png)
![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)



![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)

